
2-Bromo-1,3,5-triisopropylbenzene
Overview
Description
2-Bromo-1,3,5-triisopropylbenzene is an organic compound with the molecular formula C15H23Br. It is a clear, colorless to pale yellow liquid that is slightly miscible with water but soluble in organic solvents like ethanol and ether . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
2-Bromo-1,3,5-triisopropylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 1,3,5-triisopropylbenzene using bromine in the presence of a catalyst . Another method includes the reaction of 1,3,5-triisopropylbenzene with N-bromosuccinimide (NBS) under light or heat conditions . Industrial production often employs similar methods but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Bromo-1,3,5-triisopropylbenzene undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Scientific Research Applications
Catalytic Applications
2-Bromo-1,3,5-triisopropylbenzene serves as a versatile precursor in various catalytic reactions, particularly in the synthesis of complex organic molecules.
Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. For instance, it has been employed in the Kumada-Tamao-Corriu reaction with Grignard reagents to synthesize biaryl compounds. The sterically hindered nature of 2-bromo derivatives enhances selectivity and yield in these transformations .
Synthesis of Ligands
The compound can be used to synthesize novel ligands for transition metal complexes. These ligands are crucial in catalysis for facilitating various chemical transformations, including C–N and C–O bond formations .
Organic Synthesis
This compound is a valuable building block in organic synthesis due to its reactivity.
Electrophilic Substitution Reactions
The bromine atom on the aromatic ring acts as a leaving group, allowing for electrophilic substitution reactions. This property enables the introduction of various functional groups onto the aromatic system, which is essential for creating diverse chemical libraries .
Synthesis of Anticancer Agents
Recent studies have explored derivatives of this compound in the development of anticancer agents. For example, compounds synthesized from 2-bromo derivatives have shown promising activity against breast and lung cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the triisopropyl group can enhance biological activity.
Material Science Applications
In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science.
Polymer Chemistry
The compound can act as a monomer or crosslinking agent in polymer chemistry. Its bulky triisopropyl groups provide unique properties such as increased thermal stability and mechanical strength to polymers .
Development of Functional Materials
Research into using brominated compounds like this compound for developing functional materials (e.g., sensors or catalysts) is ongoing. The incorporation of this compound into polymer matrices can lead to materials with tailored properties for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-triisopropylbenzene largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, it forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-Bromo-1,3,5-triisopropylbenzene can be compared with other brominated benzene derivatives:
1-Bromo-2,4,6-triisopropylbenzene: Similar in structure but with different substitution patterns, affecting its reactivity.
2-Bromo-1,3-diisopropylbenzene: Lacks one isopropyl group, leading to different steric and electronic properties.
2-Bromo-1-isopropylbenzene: Even fewer isopropyl groups, making it less sterically hindered.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and steric effects.
Biological Activity
2-Bromo-1,3,5-triisopropylbenzene (CAS Number: 21524-34-5) is an organic compound notable for its applications in organic synthesis, particularly in the Suzuki coupling reactions. This article explores its biological activity, including its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by the molecular formula . It appears as a clear to pale yellow liquid and is slightly miscible with water but soluble in organic solvents like ethanol and ether. The compound's structure features three isopropyl groups attached to a brominated benzene ring, which significantly influences its reactivity and biological interactions.
The primary mechanism through which this compound exerts its biological effects involves its participation in palladium-catalyzed reactions, especially the Suzuki reaction. This reaction facilitates the formation of biaryl compounds by forming carbon-carbon bonds through a series of steps: oxidative addition, transmetalation, and reductive elimination. The compound interacts with palladium catalysts to form a complex that is crucial for these transformations .
Biological Activity Data
Research indicates that this compound can be utilized in various synthetic applications that may lead to biologically active derivatives. The following table summarizes some relevant findings:
Case Studies
Several studies have explored the use of this compound in synthetic applications:
- Synthesis of Biaryl Compounds : In a study utilizing this compound in Suzuki reactions, researchers achieved high selectivity and conversion rates when combined with specific phosphine ligands at elevated temperatures . This demonstrates its effectiveness as a building block for more complex molecules.
- Environmental Impact Assessment : Toxicological assessments have indicated that while the compound is useful in laboratory settings, it poses significant risks to aquatic ecosystems due to its toxicity. This aspect underscores the importance of evaluating environmental safety alongside chemical utility.
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare 2-Bromo-1,3,5-triisopropylbenzene in academic settings?
Answer:
The synthesis typically involves bromination of 1,3,5-triisopropylbenzene using electrophilic aromatic substitution. For example, in Kumada–Tamao–Corriu coupling reactions, the compound is synthesized via Grignard reagent formation. details a procedure where magnesium powder reacts with this compound in THF under controlled heating (80°C), followed by quenching with Na₂S₂O₅ for stabilization. Key steps include:
- Substrate activation : Use of ethylene dibromide to initiate Grignard formation.
- Reaction monitoring : GC-MS analysis confirms reagent formation (~10–20 min).
- Purification : Silica gel filtration removes byproducts .
Q. Advanced: How can steric hindrance from isopropyl groups influence the reactivity of this compound in cross-coupling reactions?
Answer:
The bulky isopropyl groups create significant steric hindrance, limiting accessibility to the bromine atom. This necessitates:
- Catalyst optimization : Bulky ligands (e.g., BPhos or CF3XPhos in ) enhance catalytic efficiency by mitigating steric effects in palladium-catalyzed reactions.
- Temperature control : Reactions often require elevated temperatures (60–80°C) to overcome kinetic barriers.
- Solvent selection : Polar aprotic solvents like THF improve solubility and stabilize intermediates .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies substituent patterns. For instance, the isopropyl groups produce distinct doublets (δ ~1.2–1.4 ppm for CH₃) and septets (δ ~2.8–3.2 ppm for CH) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 283.25 confirm molecular weight (C₁₅H₂₃Br) .
- Elemental Analysis : Validates purity (>95% via GC or HPLC) .
Q. Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., boiling point) of this compound?
Answer:
Discrepancies may arise from variations in measurement conditions or purity. To resolve:
- Standardize conditions : Compare data under identical pressure (e.g., 760 mmHg for boiling point). reports 296.5°C, while other sources may use reduced pressure.
- Validate purity : Use differential scanning calorimetry (DSC) or gas chromatography to confirm sample integrity.
- Reference authoritative databases : Cross-check with NIST or peer-reviewed studies for consistency .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods to avoid inhalation (R20/21/22).
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Q. Advanced: How does this compound serve as a precursor in synthesizing sterically hindered ligands for catalysis?
Answer:
The compound’s rigid aromatic core and bulky substituents make it ideal for designing ligands that stabilize metal centers. For example:
- Phosphine ligands : describes coupling with chlorodicyclohexylphosphine to form air-stable Pd catalysts.
- Applications : These ligands enhance selectivity in Suzuki-Miyaura couplings by preventing undesired side reactions .
Q. Basic: What analytical methods confirm the regioselectivity of bromination in 1,3,5-triisopropylbenzene derivatives?
Answer:
- X-ray crystallography : Resolves crystal structure to confirm bromine position.
- NOESY NMR : Detects spatial proximity between bromine and isopropyl groups.
- Isotopic labeling : ²H or ¹³C tracing tracks reaction pathways .
Q. Advanced: How can computational modeling (e.g., DFT) predict the electronic effects of this compound in reaction mechanisms?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic/nucleophilic sites. highlights the Colle-Salvetti method for correlating electron density with reactivity.
- Applications : Predicts activation energies for substitution reactions, aiding in catalyst design .
Q. Basic: What are the documented solubility properties of this compound in common solvents?
Answer:
- High solubility : Observed in THF, DCM, and chloroform due to non-polar isopropyl groups.
- Low solubility : In water (logP ~5.2, estimated from molecular weight 283.25) .
Q. Advanced: What strategies improve the yield of this compound in large-scale syntheses?
Answer:
- Catalyst recycling : Use immobilized Pd catalysts to reduce costs.
- Flow chemistry : Enhances heat/mass transfer for exothermic bromination steps.
- Byproduct minimization : Quench intermediates with Na₂S₂O₅ () or employ column chromatography .
Properties
IUPAC Name |
2-bromo-1,3,5-tri(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMMYHVKFAHQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175861 | |
Record name | 1-Bromo-2,4,6-triisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21524-34-5 | |
Record name | 1-Bromo-2,4,6-triisopropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4,6-triisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3,5-triisopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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